Pentane-2,3-diol

Catalog No.
S581952
CAS No.
42027-23-6
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane-2,3-diol

CAS Number

42027-23-6

Product Name

Pentane-2,3-diol

IUPAC Name

pentane-2,3-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3

InChI Key

XLMFDCKSFJWJTP-UHFFFAOYSA-N

SMILES

CCC(C(C)O)O

Synonyms

2,3-pentanediol

Canonical SMILES

CCC(C(C)O)O
  • Origin: Pentane-2,3-diol is not a naturally abundant compound. It can be synthesized in a laboratory setting from various starting materials [].
  • Significance: Limited information is available regarding the specific applications of Pentane-2,3-diol in scientific research. However, due to its structure containing two hydroxyl groups, it has the potential to be a versatile building block for organic synthesis. Diols are commonly used as starting materials for the production of polymers, pharmaceuticals, and other functional molecules [].

Molecular Structure Analysis

Pentane-2,3-diol has a linear carbon chain (pentane) with hydroxyl groups attached to the second and third carbon atoms. This configuration creates two stereoisomers: erythro-pentane-2,3-diol and threo-pentane-2,3-diol. Stereoisomers have the same chemical formula but differ in the spatial arrangement of their atoms.

Here are some key features of the molecule:

  • Functional groups: Two hydroxyl groups (-OH) capable of forming hydrogen bonds with other molecules [].
  • Hydrophobic chain: The carbon chain is relatively hydrophobic (water-fearing) due to its lack of charged groups [].

Chemical Reactions Analysis

  • Esterification: Reaction with carboxylic acids to form esters.
  • Etherification: Reaction with haloalkanes to form ethers.
  • Oxidation: Can be oxidized to form a diketone (molecule with two ketone groups) [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless viscous liquid at room temperature, similar to other short-chain diols [].
  • Melting point and boiling point: Expected to be higher than pentane (with no hydroxyl groups) due to hydrogen bonding between hydroxyl groups [].
  • Solubility: Moderately soluble in water due to the presence of hydroxyl groups, but also soluble in organic solvents due to the hydrophobic carbon chain [].

XLogP3

0.3

Other CAS

42027-23-6

Dates

Modify: 2023-08-15

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